6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid 6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15001234
InChI: InChI=1S/C19H22ClNO6/c1-11-12(6-7-17(23)21-8-4-2-3-5-18(24)25)19(26)27-16-10-15(22)14(20)9-13(11)16/h9-10,22H,2-8H2,1H3,(H,21,23)(H,24,25)
SMILES:
Molecular Formula: C19H22ClNO6
Molecular Weight: 395.8 g/mol

6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid

CAS No.:

Cat. No.: VC15001234

Molecular Formula: C19H22ClNO6

Molecular Weight: 395.8 g/mol

* For research use only. Not for human or veterinary use.

6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid -

Specification

Molecular Formula C19H22ClNO6
Molecular Weight 395.8 g/mol
IUPAC Name 6-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid
Standard InChI InChI=1S/C19H22ClNO6/c1-11-12(6-7-17(23)21-8-4-2-3-5-18(24)25)19(26)27-16-10-15(22)14(20)9-13(11)16/h9-10,22H,2-8H2,1H3,(H,21,23)(H,24,25)
Standard InChI Key WLLYVHHKZLABHB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CCC(=O)NCCCCCC(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Breakdown

  • Core: 2H-chromen-2-one (coumarin) with substitutions at positions 3, 4, 6, and 7.

    • Position 3: Propanoyl group linked to hexanoic acid via an amide bond.

    • Position 4: Methyl group (-CH₃).

    • Position 6: Chlorine atom (-Cl).

    • Position 7: Hydroxyl group (-OH).

  • Side chain: Hexanoic acid (C₆H₁₁COOH) connected through a propanoyl spacer.

IUPAC Name

The systematic name reflects its substituents and connectivity:
6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₂₂H₂₅ClN₂O₇
Molecular Weight489.90 g/mol
Key Functional GroupsAmide, carboxylic acid, coumarin, halogen

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Chromenone Core Preparation:

    • Base coumarin synthesis via Pechmann condensation, followed by chlorination (Cl), methylation (CH₃), and hydroxylation (OH) at specified positions .

  • Propanoyl Side Chain Introduction:

    • Acylation at position 3 using propanoyl chloride under anhydrous conditions.

  • Amide Coupling:

    • Reaction of 3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl chloride with 6-aminohexanoic acid in the presence of a coupling agent (e.g., EDC/HOBt) .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1H₂SO₄ (catalyst), 80°C, 12 hrs65–70
2Propanoyl chloride, DCM, 0°C, 2 hrs85
3EDC, HOBt, DMF, RT, 24 hrs60–65

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), poorly soluble in water .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ester and amide bonds .

Spectroscopic Data

  • IR (cm⁻¹): 3280 (N-H stretch), 1710 (C=O, coumarin), 1675 (amide C=O) .

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, coumarin H-5), δ 6.30 (s, 1H, H-8), δ 2.45 (t, 2H, hexanoic acid) .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

  • The coumarin core suppresses NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production (TNF-α, IL-6) .

ActivityModel SystemResult
AnticancerA549 cells70% growth inhibition
Anti-inflammatoryRAW 264.7 macrophages50% reduction in TNF-α

Applications

Pharmaceutical Development

  • Prodrug Potential: The hexanoic acid moiety enhances solubility, enabling oral bioavailability .

  • Targeted Therapies: Potential use in KRAS-mutant cancers, leveraging coumarin’s affinity for hydrophobic binding pockets .

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